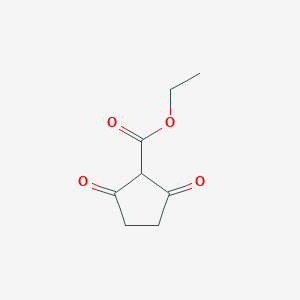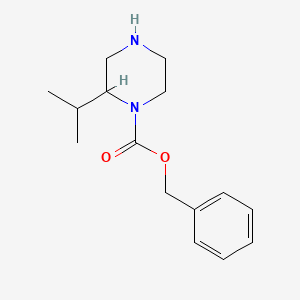
(S)-1-Cbz-2-isopropyl-piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-1-Cbz-2-isopropyl-piperazine is a chiral piperazine derivative that has garnered interest in various fields of scientific research. The compound is characterized by the presence of a carbobenzyloxy (Cbz) protecting group and an isopropyl substituent on the piperazine ring. This structural configuration imparts unique chemical and biological properties to the compound, making it a valuable subject of study in medicinal chemistry, organic synthesis, and pharmacology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-Cbz-2-isopropyl-piperazine typically involves the protection of the piperazine nitrogen atoms followed by the introduction of the isopropyl group. One common method includes the following steps:
Protection of Piperazine: The piperazine ring is first protected using a carbobenzyloxy (Cbz) group. This is achieved by reacting piperazine with benzyl chloroformate under basic conditions.
Introduction of Isopropyl Group: The protected piperazine is then subjected to alkylation with isopropyl halide (e.g., isopropyl bromide) in the presence of a strong base such as sodium hydride or potassium tert-butoxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can significantly reduce production time and costs.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-1-Cbz-2-isopropyl-piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms or the isopropyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce deprotected piperazine derivatives.
Applications De Recherche Scientifique
(S)-1-Cbz-2-isopropyl-piperazine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in combinatorial chemistry.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting neurological and psychiatric disorders.
Industry: It is utilized in the production of pharmaceuticals and agrochemicals, where its unique chemical properties are leveraged to create novel compounds.
Mécanisme D'action
The mechanism of action of (S)-1-Cbz-2-isopropyl-piperazine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes and receptors, influencing various biochemical processes. For example, it may bind to neurotransmitter receptors in the brain, altering signal transduction pathways and affecting neuronal activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-1-Cbz-2-methyl-piperazine: Similar structure but with a methyl group instead of an isopropyl group.
(S)-1-Cbz-2-ethyl-piperazine: Contains an ethyl group instead of an isopropyl group.
(S)-1-Cbz-2-tert-butyl-piperazine: Features a tert-butyl group in place of the isopropyl group.
Uniqueness
(S)-1-Cbz-2-isopropyl-piperazine is unique due to its specific chiral configuration and the presence of the isopropyl group, which imparts distinct steric and electronic properties. These characteristics influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C15H22N2O2 |
|---|---|
Poids moléculaire |
262.35 g/mol |
Nom IUPAC |
benzyl 2-propan-2-ylpiperazine-1-carboxylate |
InChI |
InChI=1S/C15H22N2O2/c1-12(2)14-10-16-8-9-17(14)15(18)19-11-13-6-4-3-5-7-13/h3-7,12,14,16H,8-11H2,1-2H3 |
Clé InChI |
OOWXPQWZXLALDC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1CNCCN1C(=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[3-(Difluoromethyl)azetidin-3-yl]methanamine](/img/structure/B12278841.png)
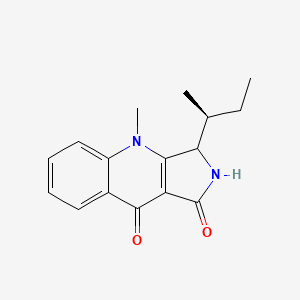
![Bicyclo[3.1.1]heptan-1-ol](/img/structure/B12278853.png)
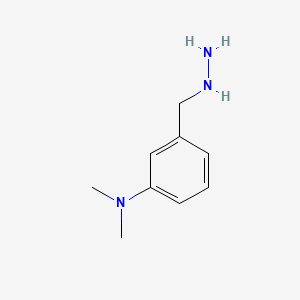
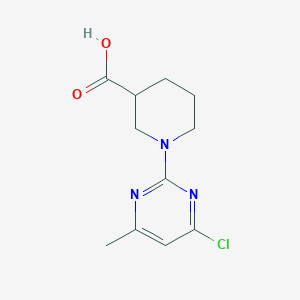
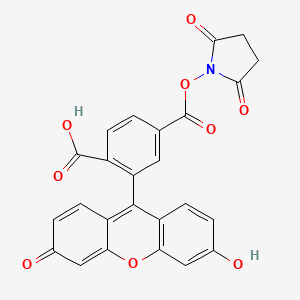
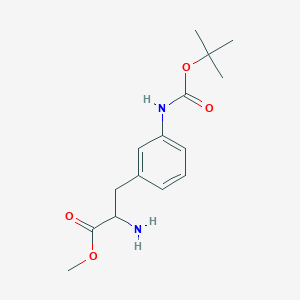
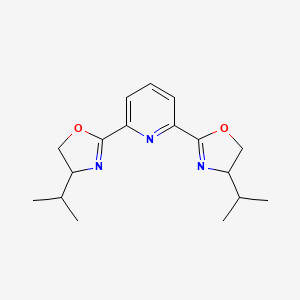
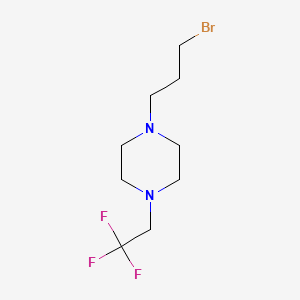
![3-(2H-1,3-benzodioxol-5-yl)-5-{[(4-fluorophenyl)methyl]sulfanyl}-1,2,4-thiadiazole](/img/structure/B12278883.png)
![N-[1-(6-fluoro-1,3-benzothiazol-2-yl)piperidin-4-yl]-N-methylpyridin-2-amine](/img/structure/B12278888.png)
![N-[1-(2,5-dimethoxybenzenesulfonyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine](/img/structure/B12278894.png)
